molecular formula C15H13N3O2S B2877266 3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one CAS No. 443671-70-3

3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B2877266
CAS No.: 443671-70-3
M. Wt: 299.35
InChI Key: UKMOZEMAICFSGE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidin-4-one class, characterized by a fused bicyclic core with a sulfanylidene (C=S) group at position 2 and a 3-methoxyphenylmethyl substituent at position 2. The methoxy group on the phenyl ring enhances lipophilicity and may influence receptor binding through electronic effects, while the sulfanylidene moiety contributes to tautomerism and hydrogen-bonding interactions . Such structural features are critical for modulating biological activity, particularly in targeting somatostatin receptors (sst2) or kinase pathways, as seen in related analogs .

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-20-11-5-2-4-10(8-11)9-18-14(19)12-6-3-7-16-13(12)17-15(18)21/h2-8H,9H2,1H3,(H,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMOZEMAICFSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(NC2=S)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves the cyclocondensation of 2-amino-3-cyanopyridines with appropriate aldehydes and thiourea under specific reaction conditions. One common method involves using a solvent such as dimethylformamide (DMF) and a catalyst like iodine (I2) to facilitate the reaction . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, such as CDK2, by binding to their active sites and disrupting their function. This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position) Key Biological Activity/Application Physicochemical Properties Source (Evidence ID)
3-[(3-Methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one Pyrido[2,3-d]pyrimidin-4-one 3: 3-Methoxyphenylmethyl; 2: Sulfanylidene Potential sst2 agonist (inferred) High lipophilicity (logP ~3.5 estimated)
6-[(4-Fluorophenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[4,3-d]pyrimidin-4-one Pyrido[4,3-d]pyrimidin-4-one 6: 4-Fluorophenylmethyl; 2: Sulfanylidene Unknown (structural analog) Moderate logP (~2.8)
3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one Pyrido[2,3-d]pyrimidin-4-one 3: Tetrahydrofuran (oxolan)methyl; 2: Sulfanylidene Unknown (commercial availability noted) Improved solubility (polar oxolan group)
8-((Dimethylamino)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4-one 8: Dimethylaminomethyl; 4: Ketone Kinase inhibition (CDK2 inferred) Basic pKa (~9.5)
2-(3-Methoxyphenyl)-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 2: 3-Methoxyphenyl; 3: Phenylselanyl Electrochemical synthesis model Redox-active (Se moiety)

Structural Differences and Implications

Substituent Position and Electronic Effects: The target compound’s 3-methoxyphenylmethyl group at position 3 distinguishes it from fluorinated analogs (e.g., ) and bulkier substituents like tetrahydrofuran (). The methoxy group’s electron-donating nature may enhance π-π stacking with aromatic residues in receptor binding pockets compared to electron-withdrawing groups (e.g., fluorine) . Sulfanylidene (C=S) vs.

Biological Activity: sst2 Agonist Potential: highlights pyrido[2,3-d]pyrimidin-4-one derivatives with substitutions at positions 3 and 6 as potent sst2 agonists. The target compound’s 3-methoxyphenylmethyl group may mimic the 3-fluoro-5-hydroxyphenyl substituent in compound 36 (), which showed dose-dependent GH suppression . Anticancer Activity: Oxadiazole-functionalized pyridopyrimidines () demonstrate that substituents like trifluoromethyl and aryl groups enhance anticancer activity. The absence of such groups in the target compound suggests a different therapeutic niche .

Synthetic Accessibility: The target compound’s synthesis likely involves Ullmann-type coupling or reductive amination, as seen in and , which are scalable but may require optimization for regioselectivity .

Research Findings and Limitations

  • sst2 Selectivity : Fluorinated and hydroxylated analogs (e.g., compound 36 in ) exhibit higher sst2 binding affinity, suggesting that the target compound’s methoxy group may require further optimization for receptor selectivity .
  • Toxicity Considerations: Thieno-pyrimidinone analogs () with sulfur atoms show low cytotoxicity profiles, supporting the safety of the sulfanylidene moiety in the target compound .

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